ethyl 2,5-dimethyl-1-phenethyl-1H-pyrrole-3-carboxylate

Description

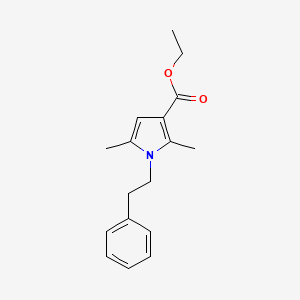

Ethyl 2,5-dimethyl-1-phenethyl-1H-pyrrole-3-carboxylate is a pyrrole-based heterocyclic compound characterized by:

- Molecular formula: C₁₈H₂₁NO₂ (inferred from analogs like ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate (C₁₅H₁₇NO₂) with an additional phenethyl substituent) .

- Key structural features: A pyrrole ring substituted with methyl groups at positions 2 and 5, an ethyl ester at position 3, and a phenethyl group at position 1.

- Synthetic relevance: Pyrrole derivatives are often synthesized via Knorr-type reactions or condensation of β-ketoesters with aldehydes, as seen in the synthesis of ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS 2199-52-2) using ethyl acetoacetate and 2-chloroacetone .

Properties

IUPAC Name |

ethyl 2,5-dimethyl-1-(2-phenylethyl)pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-4-20-17(19)16-12-13(2)18(14(16)3)11-10-15-8-6-5-7-9-15/h5-9,12H,4,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCXPJMNEVMKOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C1)C)CCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,5-dimethyl-1-phenethyl-1H-pyrrole-3-carboxylate typically involves the reaction of 2,5-dimethylpyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dimethyl-1-phenethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are commonly used.

Major Products

The major products formed from these reactions include pyrrole-3-carboxylic acids, alcohols, and various substituted pyrrole derivatives .

Scientific Research Applications

Antitumor Activity

Research indicates that pyrrole derivatives, including ethyl 2,5-dimethyl-1-phenethyl-1H-pyrrole-3-carboxylate, exhibit significant antitumor properties. These compounds have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell proliferation pathways. Studies have demonstrated that modifications in the pyrrole structure can enhance its efficacy against specific cancer types, making it a valuable scaffold in drug design .

Antiviral Properties

The compound has also been investigated for its antiviral activity, particularly against human immunodeficiency virus type 1 (HIV-1). It acts as an inhibitor of reverse transcriptase, a crucial enzyme in the HIV replication cycle. By blocking this enzyme, this compound can potentially reduce viral load in infected individuals .

Antidiabetic Effects

Recent studies have explored the antihyperglycemic properties of pyrrole derivatives. This compound has shown promise in lowering blood sugar levels in diabetic models. The structural modifications at specific positions on the phenyl ring significantly influence the compound's activity, suggesting a pathway for developing new antidiabetic medications .

Paal-Knorr Condensation

This method is a common approach to synthesize pyrroles. It involves the reaction of 1,4-dicarbonyl compounds with primary amines under acidic conditions to form pyrrole derivatives. The incorporation of an ethyl ester group at position 3 enhances the solubility and biological activity of the resulting compound .

Three-component Reactions

Recent advancements include three-component reactions that combine aldehydes, amines, and α-haloesters to yield pyrrole derivatives efficiently. This method allows for high yields and reduced reaction times compared to traditional methods .

Drug Development

The diverse biological activities of this compound make it a candidate for further development into pharmaceuticals targeting cancer, viral infections, and metabolic disorders like diabetes. Its ability to modulate biological pathways suggests potential as a lead compound in drug discovery.

Structural Modifications

Ongoing research aims to optimize the structure of this compound to enhance its pharmacological properties while minimizing side effects. Variations in substituents on the pyrrole ring can lead to significant changes in activity profiles, providing a pathway for tailored therapeutic agents .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antitumor Activity | Demonstrated significant cytotoxic effects against various cancer cell lines through apoptosis induction. |

| Study 2 | Antiviral Properties | Inhibition of HIV reverse transcriptase with potential implications for antiretroviral therapy development. |

| Study 3 | Antidiabetic Effects | Showed reduction in blood glucose levels in diabetic models; structure activity relationship analysis indicated optimal substituents for efficacy. |

Mechanism of Action

The mechanism of action of ethyl 2,5-dimethyl-1-phenethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Properties

Phenethyl vs. Steric hindrance from the phenethyl group may influence binding interactions in enzyme inhibition or receptor targeting .

Ester Group Variation :

- Methyl esters (e.g., CAS 69687-80-5) exhibit higher polarity than ethyl esters, affecting solubility and metabolic stability .

Heteroatom Incorporation :

- The thiophene-containing analog (CAS 175276-51-4) introduces sulfur, which may alter electronic properties (e.g., resonance effects) or participate in hydrogen bonding .

Biological Activity

Ethyl 2,5-dimethyl-1-phenethyl-1H-pyrrole-3-carboxylate (CAS Number: 2199-52-2) is a compound that has garnered interest in various biological applications due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and antioxidant properties, supported by relevant research findings and case studies.

- Molecular Formula : C₉H₁₃NO₂

- Molecular Weight : 167.208 g/mol

- IUPAC Name : Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

- SMILES : CCOC(=O)C1=C(C)NC(C)=C1

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of this compound against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 40 to 50 µg/mL against Gram-positive and Gram-negative bacteria, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae .

Table 1: Antibacterial Activity Data

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 45 | 30 |

| K. pneumoniae | 50 | 19 |

The compound's effectiveness was comparable to that of standard antibiotics such as ceftriaxone, indicating its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

The anticancer properties of this compound have also been explored. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms:

- IC50 Values : In vitro studies have shown IC50 values ranging from 7 to 20 µM against several cancer cell lines, including breast and prostate cancer cells .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.41 | Induction of apoptosis |

| PC3 (Prostate) | 9.71 | Cell cycle arrest in S phase |

| HepG2 (Liver) | 10.00 | Inhibition of angiogenesis |

These findings suggest that the compound may target specific molecular pathways involved in cancer progression, making it a candidate for further development in cancer therapy.

Antioxidant Activity

In addition to its antibacterial and anticancer properties, this compound has demonstrated antioxidant activity:

- Mechanism : The compound scavenges free radicals and reduces oxidative stress in cellular systems, which is crucial for preventing cellular damage associated with various diseases .

Case Studies

A notable case study involved the synthesis and evaluation of related pyrrole derivatives that exhibited enhanced biological activities compared to their precursors. These derivatives were shown to possess significant antibacterial and anticancer properties through structural modifications that improved their interaction with biological targets .

Q & A

Q. What are the common synthetic routes for ethyl 2,5-dimethyl-1-phenethyl-1H-pyrrole-3-carboxylate?

The synthesis typically involves cyclocondensation or multi-step functionalization of pyrrole precursors. For example, analogous compounds are synthesized by reacting substituted pyrrole esters with phenethyl halides under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours . Purification often involves column chromatography using ethyl acetate/hexane gradients. Optimization of substituent positioning may require protecting group strategies (e.g., Boc for amines) to prevent side reactions .

Q. How is the compound characterized using spectroscopic methods?

Characterization relies on 1H/13C NMR to confirm regiochemistry and substituent integration. For instance, ethyl ester protons typically appear as a quartet at δ ~4.2–4.3 ppm, while aromatic protons resonate between δ 6.8–7.5 ppm . High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight (e.g., [M+H]+ peaks). HPLC purity analysis (e.g., 98–99% via C18 columns) ensures sample integrity for biological assays .

Q. What are the safety considerations when handling this compound in the lab?

While specific toxicity data for this compound is limited, related pyrrole derivatives require:

- PPE : Gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Waste disposal : Collect in approved containers for incineration by licensed facilities .

- First aid : Flush eyes/skin with water for 15+ minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

Yield optimization involves:

- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions improve efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates but require post-reaction removal via vacuum distillation .

- Reaction monitoring : TLC or inline FTIR tracks intermediate formation to adjust reaction times .

Q. What strategies are used to analyze and resolve contradictions in spectroscopic data?

Contradictions (e.g., unexpected splitting in NMR) are addressed via:

- Variable-temperature NMR to detect dynamic processes (e.g., rotamers).

- 2D NMR techniques (COSY, HSQC) to assign overlapping signals .

- X-ray crystallography for unambiguous structural confirmation, as demonstrated for related pyrroloquinoxaline derivatives .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Enzyme inhibition assays : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates .

- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) to determine IC₅₀ values .

- Cytotoxicity screening : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HepG2, MCF-7) .

Q. How does structural modification at specific positions affect the compound’s pharmacological properties?

- Phenethyl group (position 1) : Enhances lipophilicity and blood-brain barrier penetration .

- Methyl groups (positions 2,5) : Reduce metabolic degradation by sterically hindering cytochrome P450 oxidation .

- Ester moiety (position 3) : Hydrolysis to carboxylic acid derivatives can alter solubility and target affinity .

Q. What computational methods are employed to predict the compound’s reactivity or interactions?

- DFT calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic substitution .

- Molecular docking : Simulate binding poses in protein targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite .

- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.